molecular formula C9H18N2O2 B1477267 2-Amino-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)ethan-1-one CAS No. 2007691-89-4

2-Amino-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)ethan-1-one

Cat. No.: B1477267
CAS No.: 2007691-89-4
M. Wt: 186.25 g/mol
InChI Key: ULCQZFKHTOMPFQ-UHFFFAOYSA-N
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Description

2-Amino-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)ethan-1-one is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a hydroxymethyl group and an amino group, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)ethan-1-one typically involves the reaction of 4-methylpiperidine with formaldehyde and hydrogen cyanide, followed by hydrolysis to introduce the hydroxymethyl group. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to achieve the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)ethan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpiperidine: A simpler analog without the hydroxymethyl and amino groups.

    1-(4-Hydroxymethyl)-4-methylpiperidine: Lacks the amino group but has the hydroxymethyl substitution.

    2-Amino-1-(4-methylpiperidin-1-yl)ethan-1-one: Similar structure but without the hydroxymethyl group.

Uniqueness

2-Amino-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)ethan-1-one is unique due to the presence of both the hydroxymethyl and amino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2-amino-1-[4-(hydroxymethyl)-4-methylpiperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(7-12)2-4-11(5-3-9)8(13)6-10/h12H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCQZFKHTOMPFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)CN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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